molecular formula C10H13FN2O5 B1329385 Clevudine CAS No. 69256-17-3

Clevudine

Cat. No. B1329385
CAS RN: 69256-17-3
M. Wt: 260.22 g/mol
InChI Key: GBBJCSTXCAQSSJ-JVZYCSMKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clevudine is a pyrimidine analogue with potent antiviral activity against hepatitis B virus (HBV). It is used in the treatment of chronic hepatitis B and has been shown to have sustained antiviral effects even after the cessation of therapy. Clevudine is administered orally and has been evaluated in various dosages and treatment durations in clinical trials . It is also known as L-FMAU and has been synthesized through a strategy starting from 2-deoxy-2-fluoro-D-galactopyranose, leading to a high-yield production of the L-nucleoside .

Synthesis Analysis

The synthesis of clevudine, or L-FMAU, has been improved through a new strategy that omits the use of protecting groups. This method, starting from 2-deoxy-2-fluoro-D-galactopyranose, involves an iodine-promoted cyclization and oxidative cleavage to access the L-arabinofuranosyl scaffold. This approach has resulted in the shortest and highest yield synthesis of clevudine to date .

Molecular Structure Analysis

Clevudine is an unnatural L-nucleoside with an unnatural β-L configuration. Its molecular structure is similar to that of the natural nucleosides, allowing it to act as a reverse transcriptase inhibitor and interfere with viral DNA synthesis .

Chemical Reactions Analysis

Clevudine acts as a nucleoside analog that inhibits the DNA synthesis activity of the HBV polymerase. It has a unique ability to inhibit the protein priming activity of the HBV polymerase, which is essential for initiating viral DNA synthesis. Clevudine-triphosphate (TP) inhibits protein priming and DNA synthesis in a noncompetitive manner, indicating that it binds to and distorts the active site of the HBV polymerase .

Physical and Chemical Properties Analysis

Clevudine has been shown to be well-tolerated in clinical trials, with no dose-limiting toxicities. Its pharmacokinetic profile is proportional to the dose, and it has been administered in doses ranging from 10 to 200 mg once daily. However, long-term therapy with clevudine can be associated with myopathy characterized by depletion of mitochondrial DNA, indicating a potential adverse effect on mitochondrial function .

Relevant Case Studies

Several studies have demonstrated the efficacy of clevudine in patients with chronic hepatitis B. In HBeAg-positive chronic hepatitis B patients, clevudine therapy led to significant reductions in serum HBV DNA levels and normalization of alanine aminotransferase (ALT) levels. These effects were sustained for weeks after the cessation of therapy, and no resistance to clevudine was detected . However, long-term therapy has been associated with the development of myopathy in some patients, characterized by progressive muscular weakness and depletion of mitochondrial DNA . In a pilot study, clevudine also suppressed hepatitis delta virus (HDV) viremia in woodchucks, suggesting potential efficacy against HDV in the context of HBV infection .

Scientific Research Applications

  • Antiviral Efficacy in Chronic Hepatitis B :

    • Clevudine has shown potent and sustained antiviral activity against HBV, particularly in hepatitis B e antigen (HBeAg)-positive chronic hepatitis B patients. It led to significant reductions in HBV DNA levels and sustained viral suppression even after treatment cessation (Yoo et al., 2007).
    • Another study found similar antiviral effects in HBeAg-negative chronic hepatitis B, with high efficacy and durable off-therapy viral suppression (Yoo et al., 2007).
  • Mechanism of Action and Synthesis :

    • Clevudine is a pyrimidine analogue that inhibits HBV replication by interfering with viral polymerase. It is phosphorylated to its active triphosphate form in hepatocytes, contributing to its antiviral efficacy (Niu et al., 2008).
    • Recent advancements in the synthesis of clevudine have been made, offering efficient and high-yield production methods for this nucleoside analogue (Tremblay et al., 2022).
  • Resistance and Safety Concerns :

    • Research has identified and characterized clevudine-resistant mutants of HBV in patients undergoing long-term therapy, highlighting the need for vigilant monitoring for resistance development (Kwon et al., 2010).
    • Several studies have reported myopathy associated with clevudine therapy, characterized by weakness in proximal muscles and elevated muscle enzymes, emphasizing the need for careful monitoring of patients on long-term therapy (Seok et al., 2009), (Park et al., 2017).

Safety And Hazards

Clevudine should be handled with care to avoid dust formation. Breathing mist, gas or vapours should be avoided. Contact with skin and eye should be avoided. Personal protective equipment should be used and chemical impermeable gloves should be worn. Adequate ventilation should be ensured. All sources of ignition should be removed. Personnel should be evacuated to safe areas. People should be kept away from and upwind of spill/leak .

properties

IUPAC Name

1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-6(11)7(15)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6+,7-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBJCSTXCAQSSJ-JVZYCSMKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-methyluracil

CAS RN

69256-17-3
Record name FMAU
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69256-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2'-Fluoro-5-methylarabinosyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069256173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHYL-2'-FLUOROARAURACIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37F7D05ANB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clevudine
Reactant of Route 2
Reactant of Route 2
Clevudine
Reactant of Route 3
Clevudine
Reactant of Route 4
Clevudine
Reactant of Route 5
Clevudine
Reactant of Route 6
Clevudine

Citations

For This Compound
2,450
Citations
T Asselah, O Lada, R Moucari… - Expert Opinion on …, 2008 - Taylor & Francis
… clevudine, to improve resistance rates with the potential to discontinue therapy. This review of clevudine … clevudine's potent and sustained antiviral activity observed in vitro and in vivo. …
Number of citations: 18 www.tandfonline.com
BC Yoo, JH Kim, YH Chung, KS Lee, SW Paik… - …, 2007 - Wiley Online Library
… 5′-triphosphate of clevudine as a substrate.6, 7 Moreover, clevudine was found to have no … function.6, 7 Clevudine is efficiently phosphorylated by 3 intracellular enzymes to clevudine-…
Number of citations: 151 aasldpubs.onlinelibrary.wiley.com
P Marcellin, H Mommeja‐Marin, SL Sacks… - …, 2004 - Wiley Online Library
… Clevudine was well tolerated, with no dose‐limiting … of clevudine was proportional to the dose. In conclusion, these results demonstrate the tolerability and potent activity of clevudine in …
Number of citations: 170 aasldpubs.onlinelibrary.wiley.com
CK Hui, GKK Lau - Expert Opinion on Investigational Drugs, 2005 - Taylor & Francis
… of clevudine, more large-scale human studies with clevudine … of clevudine in 50% of the woodchucks that received clevudine … WHsAg following treatment with clevudine can disrupt virus-…
Number of citations: 26 www.tandfonline.com
BE Korba, PA Furman, MJ Otto - Expert review of anti-infective …, 2006 - Taylor & Francis
Clevudine (CLV) is a nucleoside analog of the unnatural L-configuration that has potent anti-hepatitis B virus (HBV) activity in vitro and in vivo with a favorable toxicity profile in all …
Number of citations: 51 www.tandfonline.com
BC Yoo, JH Kim, TH Kim, KC Koh, SH Um, YS Kim… - …, 2007 - Wiley Online Library
… with the clevudine group. The ratio of patient numbers in each group (placebo, clevudine 30 mg) was 1:3. According to this calculation, we calculated 45 patients of the clevudine group …
Number of citations: 124 aasldpubs.onlinelibrary.wiley.com
HS Lee, YH Chung, KS Lee, KS Byun, SW Paik… - Hepatology, 2006 - journals.lww.com
… clevudine treatment and were maintained below the upper limit of normal throughout the 24 weeks off-therapy in the two clevudine-… In conclusion, clevudine showed potent antiviral …
Number of citations: 87 journals.lww.com
JS Lee, ET Park, SS Kang, ES Gu, JS Kim, DS Jang… - Intervirology, 2010 - karger.com
Objectives: Clevudine has demonstrated antiviral potency in the treatment of naïve chronic hepatitis B patients in pivotal studies. The objectives of this study were to evaluate the safety …
Number of citations: 13 karger.com
SF Peek, PJ Cote, JR Jacob, IA Toshkov… - Hepatology, 2001 - Elsevier
L-FMAU [1-(2-fluoro-5-methyl-β,L-arabinofuranosyl) uracil] has been shown to be an effective inhibitor of hepatitis B virus (HBV) and duck hepatitis B virus replication in cell culture and …
Number of citations: 143 www.sciencedirect.com
JH Jang, JW Kim, SH Jeong, HJ Myung… - Journal of viral …, 2011 - Wiley Online Library
… Clevudine showed a potent antiviral response, and its effect was higher in HBeAg-negative … clevudine resistance or clevudine-induced myopathy is developed in patients on clevudine …
Number of citations: 39 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.